molecular formula C16H15FN4O2S B2799612 4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine CAS No. 893933-62-5

4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

Cat. No. B2799612
CAS RN: 893933-62-5
M. Wt: 346.38
InChI Key: DYOVJVCXOCOBSJ-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C16H15FN4O2S and its molecular weight is 346.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

  • A study synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The compounds demonstrated cytotoxicity against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory responses (Rahmouni et al., 2016).

Antiviral Properties

  • Research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which are structurally related, revealed significant antiviral properties. This study highlights the potential of pyrazolopyrimidine derivatives in antiviral drug development (Munier-Lehmann et al., 2015).

Enzymatic Activity

  • Pyrazolopyrimidinyl keto-esters and their derivatives were found to enhance the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars. This suggests potential applications in biochemical research and industrial processes (Abd & Gawaad, 2008).

Inhibitors of Human Dihydroorotate Dehydrogenase

  • A series of pyrazolopyrimidines were found to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. This inhibition has implications for treating diseases like cancer and autoimmune disorders (Janin et al., 2015).

Antimicrobial Activity

  • Pyrazolo[3,4-d]pyrimidine derivatives exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi. This underscores their potential as lead compounds for developing new antimicrobial agents (El-sayed et al., 2017).

Antioxidant and Anti-Inflammatory Properties

  • Some novel heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety showed promising antioxidant and anti-inflammatory activities, indicating their potential in pharmaceutical applications (El‐Mekabaty, 2015).

Translocator Protein Ligands

  • Pyrazolo[1,5-a]pyrimidines were evaluated for their potential to bind the translocator protein (TSPO), an early biomarker of neuroinflammatory processes. Their binding affinity and effectiveness as PET-radiotracers for imaging neuroinflammation were highlighted (Damont et al., 2015).

properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-11-1-3-12(4-2-11)21-15-13(9-20-21)16(19-10-18-15)24-8-5-14-22-6-7-23-14/h1-4,9-10,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOVJVCXOCOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.